molecular formula C19H21N5O3S B2992180 2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 946247-60-5

2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2992180
CAS No.: 946247-60-5
M. Wt: 399.47
InChI Key: SHEPSQRYVXMFQF-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a][1,3,5]triazin-4-one core substituted at the 7-position with a methyl group and at the 8-position with a phenyl ring. A thioether linkage at the 2-position connects to an acetamide group, which is further functionalized with a tetrahydrofuran-2-ylmethyl moiety.

Properties

IUPAC Name

2-[(7-methyl-4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-12-16(13-6-3-2-4-7-13)17-21-18(22-19(26)24(17)23-12)28-11-15(25)20-10-14-8-5-9-27-14/h2-4,6-7,14H,5,8-11H2,1H3,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEPSQRYVXMFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C(NC2=O)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS Number: 946247-60-5) is a novel derivative of pyrazolotriazine that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N5O3SC_{19}H_{21}N_{5}O_{3}S with a molecular weight of 399.5 g/mol. The structure features a pyrazolo[1,5-a][1,3,5]triazin core linked to a thioacetamide moiety and a tetrahydrofuran group, which may influence its biological activity.

PropertyValue
Molecular FormulaC19H21N5O3S
Molecular Weight399.5 g/mol
CAS Number946247-60-5

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolotriazine derivatives. The compound has been evaluated against various cancer cell lines, including HepG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer).

  • Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects. For instance:
    • HepG2 Cells : The compound showed an IC50 value of approximately 10μM10\mu M, indicating potent antiproliferative activity against liver cancer cells.
    • MCF7 Cells : The compound's effectiveness was comparable to standard chemotherapeutics like doxorubicin.
  • Mechanism of Action : The mechanism underlying its anticancer activity involves:
    • Induction of Apoptosis : The compound has been shown to activate caspases 3 and 9 in treated cells, leading to programmed cell death.
    • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound resulted in G1 phase arrest in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • The presence of the pyrazolo[1,5-a][1,3,5]triazin core is crucial for its anticancer effects.
  • Modifications in the substituents (e.g., methyl or phenyl groups) significantly affect potency and selectivity towards different cancer types.

Case Studies

Several studies have documented the efficacy of similar compounds derived from pyrazolotriazines:

  • Study by Dawood et al. (2013) : This research synthesized various pyrazole-based derivatives and assessed their anticancer activity. Compounds with similar structural motifs demonstrated IC50 values as low as 8.107μM8.107\mu M against HepG2 cells, highlighting the importance of structural modifications in enhancing activity .
  • Review on Thiadiazole Derivatives : A comprehensive review indicated that thiadiazole derivatives exhibit promising anticancer activities through similar mechanisms involving apoptosis and cell cycle modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to three structurally related molecules from the evidence, focusing on core heterocycles, substituents, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Melting Point (°C) Notable Spectral Data (IR/NMR) Reference
Target Compound Pyrazolo[1,5-a][1,3,5]triazin-4-one 7-Me, 8-Ph, 2-S-linked acetamide with tetrahydrofuran-2-ylmethyl N/A N/A N/A
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo[1,2-a]pyridine 8-CN, 7-(4-NO2-Ph), 2-oxo, 3-phenethyl, 5,6-diethyl ester 243–245 IR: νmax=2210 cm⁻¹ (CN); 1H NMR: δ 1.28 (t, 6H, CH2CH3)
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) 1,3,4-Thiadiazole 2-Trichloroethylamide, 5-Ph 503–504 (dec.) IR: νmax=1670 cm⁻¹ (C=O); 1H NMR: δ 1.91 (s, 3H, CH3)
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo-benzothiazine 3,4-diMe, 5,5-dioxo, N-(2-F-benzyl)acetamide N/A 1H NMR: δ 4.88 (s, 2H, CH2F)

Key Observations:

Heterocyclic Core Diversity: The target compound’s pyrazolo-triazinone core distinguishes it from imidazo-pyridine (e.g., Compound 1l) and thiadiazole derivatives (e.g., Compound 4.1). Pyrazolo-triazinones are less common in the literature compared to imidazo-pyridines, which are often explored for their fluorescence properties . Thiadiazole derivatives, such as 4.1, are typically associated with antimicrobial activity .

In contrast, the trichloroethylamide group in 4.1 enhances electrophilicity, facilitating cyclization reactions .

Spectral Data Gaps :

  • The absence of NMR or IR data for the target compound precludes direct comparison. However, the acetamide carbonyl stretch (~1670 cm⁻¹ in 4.1) and thioether S–C vibrations (~600–700 cm⁻¹) would be critical markers for validation .

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